Cas no 1550111-97-1 (2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol)

2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-5207799
- 1550111-97-1
- 2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol
- 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol
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- Inchi: 1S/C10H15NO/c1-8-3-10(6-11-5-8)4-9(2)7-12/h3,5-6,9,12H,4,7H2,1-2H3
- InChI Key: BCUPHVJGVCWAQR-UHFFFAOYSA-N
- SMILES: OCC(C)CC1C=NC=C(C)C=1
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5207799-0.05g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
Enamine | EN300-5207799-2.5g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-5207799-0.1g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
Enamine | EN300-5207799-5.0g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
Enamine | EN300-5207799-10.0g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
Enamine | EN300-5207799-1.0g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
Enamine | EN300-5207799-0.25g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
Enamine | EN300-5207799-0.5g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
1550111-97-1 | 95.0% | 0.5g |
$877.0 | 2025-03-15 |
2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol Related Literature
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol
Introduction to 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol (CAS No. 1550111-97-1)
2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1550111-97-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising a propyl chain substituted with a methyl group at the second carbon and an N-methylpyridine ring at the third carbon, exhibits promising characteristics for further exploration in drug discovery and molecular design.
The structural framework of 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol positions it as a versatile intermediate in the synthesis of more complex pharmacophores. The presence of both hydroxyl and pyridine functionalities allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. Specifically, the pyridine ring, particularly when substituted with a methyl group at the fifth position, can enhance binding affinity to biological targets, a feature that has been extensively studied in the development of small-molecule inhibitors.
In recent years, there has been growing interest in pyridine-based derivatives due to their broad spectrum of biological activities. Research has demonstrated that such compounds can interact with various enzymes and receptors, making them candidates for treating neurological disorders, inflammatory diseases, and metabolic conditions. The hydroxyl group in 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol provides an additional site for functionalization, enabling the creation of prodrugs or conjugates that improve solubility and bioavailability.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. For instance, studies have shown that derivatives of N-methylpyridine can serve as scaffolds for kinase inhibitors, which are critical in oncology research. The propyl chain in 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol offers flexibility in designing molecules that can modulate protein-protein interactions or enzyme activity. This structural adaptability has been leveraged in high-throughput screening campaigns to identify lead compounds for further optimization.
The synthesis of 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps typically include condensation reactions to form the pyridine ring, followed by alkylation and hydroxylation to introduce the propyl side chain and hydroxyl group, respectively. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity, ensuring that the final product meets pharmaceutical-grade standards.
From a computational chemistry perspective, 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol has been subjected to molecular modeling studies to predict its interactions with biological targets. These studies often involve docking simulations to assess binding affinities and enzyme kinetics. The results suggest that this compound can exhibit favorable pharmacokinetic properties, including adequate metabolic stability and minimal off-target effects. Such findings are crucial for advancing it from a laboratory intermediate to a viable drug candidate.
The pharmaceutical industry has been particularly keen on exploring derivatives of 2-Methyl-3-(5-methylpyridin-3-ylopropanalcohol) due to its potential therapeutic applications. For example, researchers have investigated its role in developing treatments for central nervous system (CNS) disorders by examining its interaction with neurotransmitter receptors. Additionally, its structural features make it a candidate for antiviral and antibacterial agents, where modifications to the pyridine ring can enhance efficacy against resistant strains.
In conclusion, 2-Methylpropenol (CAS No. 1550111), as represented by 2-Methylpropenone, represents an intriguing compound with significant implications for drug discovery and molecular engineering. Its unique structural attributes—combining a propenone moiety with an N-substituted pyrrole ring—make it a valuable scaffold for developing novel therapeutics. As research continues to uncover new applications for this class of compounds, their role in addressing complex diseases will likely expand.
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